molecular formula C18H15Br2N3O4 B11554662 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11554662
M. Wt: 497.1 g/mol
InChI Key: KFOAUQMISGPBLU-UHFFFAOYSA-N
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Description

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, methoxy, and indole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. The initial step often includes the bromination of a methoxyphenol derivative, followed by the formation of an acetohydrazide intermediate. The final step involves the condensation of the acetohydrazide with an indole derivative under specific reaction conditions, such as controlled temperature and pH .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide include:

  • 2-(2,4-dibromo-6-methylphenoxy)acetohydrazide
  • 2,4-dibromo-6-methoxyphenol
  • 2,6-dibromo-4-methoxyphenylamine

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide lies in its combination of bromine, methoxy, and indole groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H15Br2N3O4

Molecular Weight

497.1 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide

InChI

InChI=1S/C18H15Br2N3O4/c1-23-13-6-4-3-5-11(13)16(18(23)25)22-21-15(24)9-27-17-12(20)7-10(19)8-14(17)26-2/h3-8,25H,9H2,1-2H3

InChI Key

KFOAUQMISGPBLU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=C(C=C(C=C3Br)Br)OC

Origin of Product

United States

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